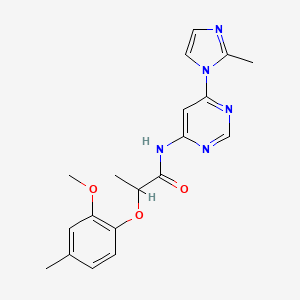
2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide (CAS Number: 1797081-42-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, target interactions, and therapeutic potentials based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3 with a molecular weight of 367.4 g/mol. The structure features a methoxy group, a methyl group, and an imidazolyl-pyrimidinyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1797081-42-5 |
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs, particularly those containing imidazole and pyrimidine derivatives. These compounds often target critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase (TS) : Inhibitors of TS can disrupt DNA synthesis in rapidly dividing cancer cells.
- Histone Deacetylases (HDAC) : HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
- Topoisomerases : Targeting these enzymes can lead to DNA damage and subsequent cell death.
The specific binding affinities and inhibitory constants (IC50 values) for these targets need to be elucidated for this compound through molecular docking studies and in vitro assays.
Antitumor Efficacy
A study published in Molecular Pharmacology evaluated the cytotoxic effects of various imidazole derivatives against different cancer cell lines. The findings indicated that compounds with similar structures to our compound exhibited significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations against breast and colon cancer cell lines .
Anti-inflammatory Properties
Compounds with phenoxy and imidazole groups have also been associated with anti-inflammatory activities. A related study demonstrated that derivatives containing similar functional groups could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Imidazole Derivatives : A comprehensive study analyzed various imidazole-containing compounds for their anticancer properties. The results indicated that modifications at the pyrimidine position significantly enhanced the anticancer activity, suggesting a structure-activity relationship that could be further explored for our compound .
- Phenoxy Compounds in Anti-inflammatory Research : Research on phenoxy derivatives showed promising anti-inflammatory effects, particularly in models of acute inflammation. The compounds were able to reduce edema and inflammatory markers significantly compared to controls .
Propriétés
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-6-15(16(9-12)26-4)27-13(2)19(25)23-17-10-18(22-11-21-17)24-8-7-20-14(24)3/h5-11,13H,1-4H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNHGDBNBQNZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CN=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













